6-Bromo-1-ethyl-1H-indole-4-carboxylic acid 6-Bromo-1-ethyl-1H-indole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13620548
InChI: InChI=1S/C11H10BrNO2/c1-2-13-4-3-8-9(11(14)15)5-7(12)6-10(8)13/h3-6H,2H2,1H3,(H,14,15)
SMILES: CCN1C=CC2=C(C=C(C=C21)Br)C(=O)O
Molecular Formula: C11H10BrNO2
Molecular Weight: 268.11 g/mol

6-Bromo-1-ethyl-1H-indole-4-carboxylic acid

CAS No.:

Cat. No.: VC13620548

Molecular Formula: C11H10BrNO2

Molecular Weight: 268.11 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-1-ethyl-1H-indole-4-carboxylic acid -

Specification

Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
IUPAC Name 6-bromo-1-ethylindole-4-carboxylic acid
Standard InChI InChI=1S/C11H10BrNO2/c1-2-13-4-3-8-9(11(14)15)5-7(12)6-10(8)13/h3-6H,2H2,1H3,(H,14,15)
Standard InChI Key URJKTOAYMXPTJX-UHFFFAOYSA-N
SMILES CCN1C=CC2=C(C=C(C=C21)Br)C(=O)O
Canonical SMILES CCN1C=CC2=C(C=C(C=C21)Br)C(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

6-Bromo-1-ethyl-1H-indole-4-carboxylic acid is systematically named according to IUPAC guidelines as 6-bromo-1-ethylindole-4-carboxylic acid. Its molecular formula, C₁₁H₁₀BrNO₂, corresponds to a molecular weight of 268.11 g/mol. The indole core consists of a bicyclic structure with a pyrrole ring fused to a benzene ring, modified by substituents that enhance its reactivity and biological interactions.

Key Structural Features:

  • Bromine Atom (C6): Introduces electron-withdrawing effects, stabilizing intermediates in synthetic reactions and influencing binding affinity to biological targets.

  • Ethyl Group (N1): Enhances lipophilicity, improving membrane permeability and pharmacokinetic properties.

  • Carboxylic Acid (C4): Provides a site for hydrogen bonding and salt formation, critical for interactions with enzymatic active sites.

The compound’s canonical SMILES representation, CCN1C=CC2=C(C=C(C=C21)Br)C(=O)O, and InChIKey, URJKTOAYMXPTJX-UHFFFAOYSA-N, facilitate its identification in chemical databases.

Synthesis and Manufacturing

Bartoli Indole Synthesis

The primary synthetic route involves the Bartoli indole synthesis, a nitrobenzene-based method that enables regioselective bromination.

Reaction Scheme:

  • Starting Material: 1-Bromo-4-ethyl-2-nitrobenzene reacts with ethylmagnesium bromide in tetrahydrofuran (THF).

  • Mechanism: A Grignard reagent attacks the nitro group, followed by cyclization to form the indole ring.

  • Bromination: Electrophilic aromatic substitution introduces bromine at the 6-position, driven by the directing effects of the ethyl and nitro groups.

Optimization Parameters:

  • Temperature: −20°C to 0°C to minimize side reactions.

  • Solvent: THF ensures solubility of intermediates.

  • Yield: ~60–70% after purification via column chromatography.

Alternative Methods

While the Bartoli method dominates, palladium-catalyzed cross-coupling reactions have been explored for introducing bromine post-cyclization, though yields remain suboptimal.

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, THF) and limited solubility in water (<1 mg/mL). Stability studies indicate decomposition above 200°C, with degradation products identified via mass spectrometry.

Table 1: Physicochemical Profile

PropertyValue
Molecular Weight268.11 g/mol
Melting Point185–187°C (decomposes)
LogP (Partition Coefficient)2.3 (predicted)
pKa (Carboxylic Acid)~4.5

Biological Activities and Mechanisms

Anti-inflammatory Effects

The compound suppresses NF-κB signaling, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in macrophage models. Comparative studies with indomethacin show 40–50% inhibition of cyclooxygenase-2 (COX-2) at 25 µM.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J=7.2 Hz, 3H, CH₂CH₃), 3.85 (q, J=7.2 Hz, 2H, NCH₂), 6.45 (d, J=3.0 Hz, 1H, H3), 7.20 (d, J=8.4 Hz, 1H, H5), 7.55 (s, 1H, H7), 8.10 (s, 1H, H2), 12.90 (s, 1H, COOH).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity, with a retention time of 12.3 minutes.

Comparative Analysis with Related Derivatives

Methyl Ester Analog

6-Bromo-1-ethyl-1H-indole-4-carboxylic acid methyl ester (C₁₂H₁₂BrNO₂) demonstrates enhanced lipophilicity (LogP=2.8) but reduced enzymatic inhibition due to esterification of the carboxylic acid. In cancer models, its IC₅₀ values are 2–3 times higher than the parent acid, highlighting the importance of the free carboxyl group.

Table 2: Derivative Comparison

PropertyCarboxylic AcidMethyl Ester
Molecular Weight268.11 g/mol282.13 g/mol
Solubility in Water<1 mg/mL<0.5 mg/mL
Anticancer IC₅₀ (MCF-7)15 µM35 µM

Applications in Drug Discovery

Lead Optimization

The compound serves as a lead structure for designing kinase inhibitors. Substituent modifications at C3 and C5 positions have yielded analogs with 10-fold higher potency against EGFR and VEGFR-2.

Prodrug Development

Ester and amide prodrugs improve oral bioavailability, with preclinical studies showing 80% plasma conversion rates in rodent models.

Future Research Directions

  • Synthetic Optimization: Developing catalytic asymmetric methods for enantioselective synthesis.

  • Target Identification: Proteomic screening to identify novel protein targets.

  • Formulation Strategies: Nanoparticle delivery systems to enhance solubility and tumor targeting.

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